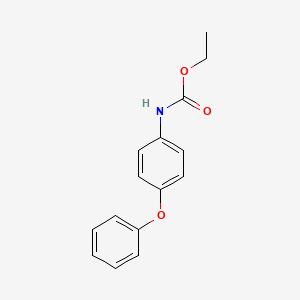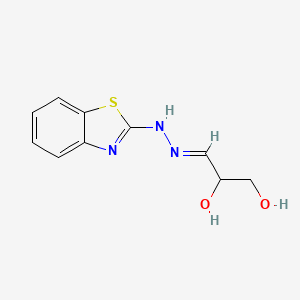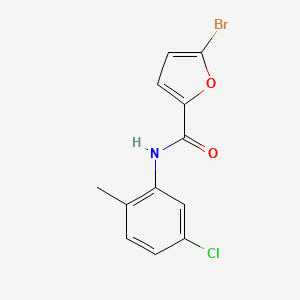
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-N'-(2-phenylethyl)thiourea, commonly known as CPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has been synthesized and studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of CPTU is not fully understood, but it is believed to involve the inhibition of certain enzymes. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to various physiological effects.
Biochemical and Physiological Effects
CPTU has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory and pain-related disorders. It has also been found to have antimicrobial and anticancer properties, which make it a potential candidate for the treatment of microbial and cancerous diseases.
实验室实验的优点和局限性
CPTU has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be synthesized using a simple method. It is also relatively stable and can be stored for a long time without significant degradation. However, one of the limitations is that it is toxic and can pose a health hazard if not handled properly. It is also relatively expensive compared to other thiourea derivatives.
未来方向
There are several future directions for the study of CPTU. One of the directions is the study of its potential as a therapeutic agent for various diseases. It has already shown promising results in the treatment of inflammatory, pain-related, microbial, and cancerous diseases. Another direction is the study of its mechanism of action, which is not fully understood. Further research is needed to elucidate the exact mechanism of action of CPTU. Finally, the synthesis of new derivatives of CPTU with improved properties is another future direction for the study of this compound.
Conclusion
In conclusion, CPTU is a thiourea derivative that has been extensively studied for its various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, antimicrobial, and anticancer properties. It has also been used as a tool in the study of enzyme inhibition. CPTU has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound. Overall, CPTU is a promising compound that has potential applications in various fields of scientific research.
合成方法
CPTU can be synthesized using a simple method that involves the reaction between 2-chloroacetophenone and phenethylisothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained by recrystallization from a suitable solvent. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
CPTU has been extensively studied for its various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their antimicrobial and anticancer properties. It has also been used as a starting material for the synthesis of other thiourea derivatives, which have been studied for their anti-inflammatory and analgesic properties. CPTU has been used as a tool in the study of enzyme inhibition and has been found to be a potent inhibitor of certain enzymes.
属性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-13-8-4-5-9-14(13)18-15(19)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVOCIHDSFIURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5889406.png)

![4-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5889423.png)


![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)
![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)






